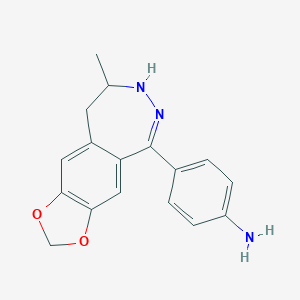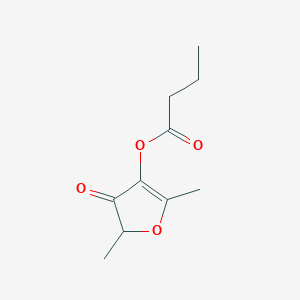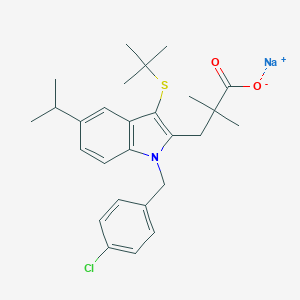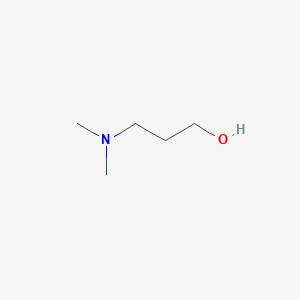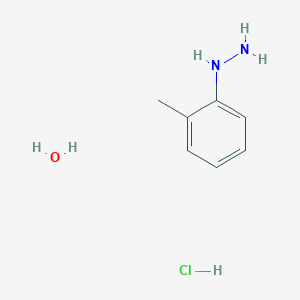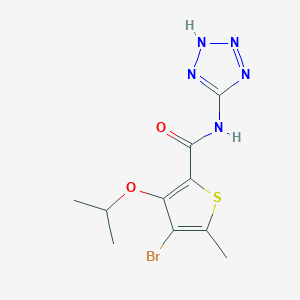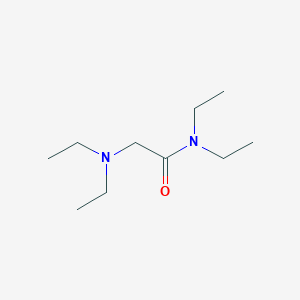
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, also known as BML-210, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases. This compound is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism Of Action
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide exerts its effects by inhibiting the activity of certain enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various cellular processes such as gene expression, cell proliferation, and tissue remodeling. By inhibiting these enzymes, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide can modulate various signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical And Physiological Effects
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to have various biochemical and physiological effects such as reducing the production of inflammatory cytokines, inhibiting the growth of tumor cells, protecting neurons from damage, and improving cognitive function. These effects are mediated by its ability to modulate various signaling pathways and cellular processes.
Advantages And Limitations For Lab Experiments
One of the advantages of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide is its ability to selectively inhibit certain enzymes without affecting others, which can help in studying the specific role of these enzymes in various cellular processes. However, one of the limitations of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide. One of the areas of interest is its potential therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the precise mechanism of action of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide and its effects on various cellular processes.
Synthesis Methods
The synthesis of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide involves the reaction of 5-chloro-4-(dimethylamino)-2-methoxybenzoic acid with N-(4-bromobenzyl)-morpholine in the presence of a base such as potassium carbonate. The reaction yields the intermediate N-((4-bromobenzyl)-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, which is then treated with palladium on carbon to obtain N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide.
Scientific Research Applications
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to inhibit the growth of tumor cells by blocking the activity of certain enzymes that are involved in cell proliferation. In inflammation, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to reduce the production of inflammatory cytokines, which are responsible for the inflammatory response. In neurodegenerative disorders, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to protect neurons from damage and improve cognitive function.
properties
CAS RN |
112885-55-9 |
|---|---|
Product Name |
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
Molecular Formula |
C22H28ClN3O3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-25(2)20-12-21(28-3)18(11-19(20)23)22(27)24-13-17-15-26(9-10-29-17)14-16-7-5-4-6-8-16/h4-8,11-12,17H,9-10,13-15H2,1-3H3,(H,24,27) |
InChI Key |
QCXZYQRKSBPMJO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
synonyms |
4-BMMCDB N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



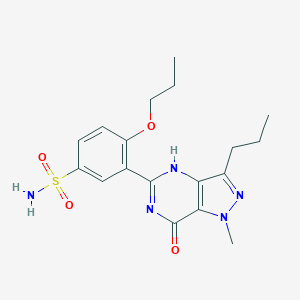
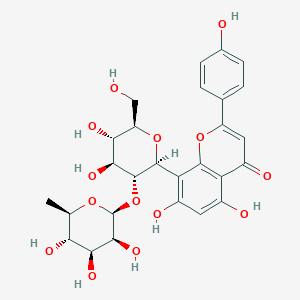
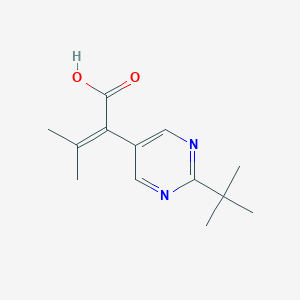
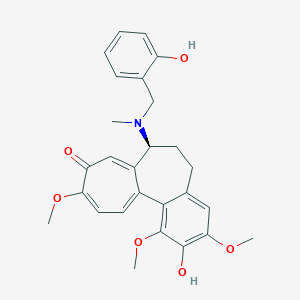
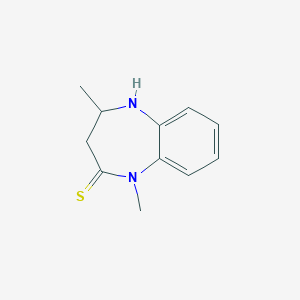
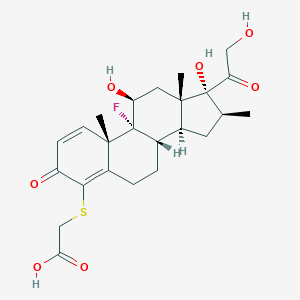
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)
